ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C31H32N4O7 and its molecular weight is 572.618. The purity is usually 95%.
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Mechanism of Action
Quinazolinones
This compound contains a quinazolinone moiety . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have shown potential as antibacterial , antiviral , anticancer , anti-HIV , and other biologically active agents .
Benzylic Substitutions
The compound also contains a benzyl group . Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions can significantly affect the compound’s properties and biological activity .
Suzuki–Miyaura Coupling
This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . This reaction might be involved in the synthesis of the compound.
Protodeboronation
This compound might undergo protodeboronation, a process that involves the removal of a boron moiety from an organoboron compound . Protodeboronation can significantly affect the compound’s properties and biological activity .
Biological Activity
Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the quinazolinone family. Compounds in this class have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a quinazoline core which is critical for its biological activity.
1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 5.0 | Apoptosis induction |
Compound B | MCF-7 (Breast Cancer) | 7.5 | Cell cycle arrest |
Ethyl 4-(...) | HeLa (Cervical Cancer) | TBD | TBD |
2. Antimicrobial Activity
Quinazolinone derivatives also show promising antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of ethyl 4-(...) has yet to be comprehensively studied, but related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: A recent study evaluated several quinazolinone derivatives for their antimicrobial activity and found that modifications at the benzyl position significantly enhanced their efficacy against Gram-positive bacteria.
3. Anticonvulsant Activity
The anticonvulsant potential of quinazolinone derivatives has been documented through various in vivo models. Ethyl 4-(...) is hypothesized to interact with GABAergic pathways, thus providing a basis for its anticonvulsant effects.
Table 2: Anticonvulsant Activity Evaluation
Compound | Model Used | Result |
---|---|---|
Compound C | PTZ-induced seizures | Significant reduction in seizure frequency |
Ethyl 4-(...) | TBD | TBD |
The biological activity of ethyl 4-(...) is primarily attributed to its ability to interact with specific biological targets:
- GABA Receptors: Modulation of GABAergic transmission is a common mechanism for anticonvulsant activity.
- Cell Cycle Regulation: Induction of apoptosis in cancer cells may occur through the regulation of cell cycle proteins.
Properties
CAS No. |
931952-05-5 |
---|---|
Molecular Formula |
C31H32N4O7 |
Molecular Weight |
572.618 |
IUPAC Name |
ethyl 4-[[2-[3-[[4-(3-methoxypropylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H32N4O7/c1-3-42-30(39)23-13-15-24(16-14-23)33-27(36)20-34-26-8-5-4-7-25(26)29(38)35(31(34)40)19-21-9-11-22(12-10-21)28(37)32-17-6-18-41-2/h4-5,7-16H,3,6,17-20H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
ZFNUCXWYLSWGIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC |
solubility |
not available |
Origin of Product |
United States |
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